![molecular formula C13H14BrN3O B6445177 6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine CAS No. 2640960-23-0](/img/structure/B6445177.png)

6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

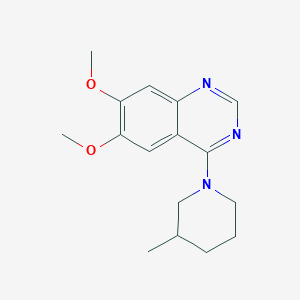

Quinazoline is a class of organic compounds with a bicyclic structure made of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring. The compound you mentioned, “6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine”, is a quinazoline derivative that has a bromine atom at the 6th position, an oxolane ring (also known as tetrahydrofuran) attached through a methylene bridge at the nitrogen atom, and an amine group at the 2nd position .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives, including “6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine”, is characterized by a bicyclic system composed of a benzene ring fused to a pyrimidine ring. The presence of various substituents like the bromine atom, the oxolane ring, and the amine group in the molecule could significantly influence its physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are largely determined by its molecular structure. For “6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine”, without specific experimental data, it’s challenging to provide a detailed analysis of its physical and chemical properties .Safety and Hazards

Direcciones Futuras

Quinazoline derivatives are a focus of ongoing research due to their wide range of biological activities. Future research on “6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

Mecanismo De Acción

Target of Action

The primary target of 6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer .

Mode of Action

6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine interacts with its target, EGFR, by inhibiting its activity . This inhibition prevents the activation of the downstream signaling pathways that lead to cell proliferation. Thus, the compound acts as an anticancer agent by blocking the signals that would otherwise lead to uncontrolled cell growth .

Biochemical Pathways

The compound affects the EGFR tyrosine kinase inhibitor-sensitive and inhibitor-resistant cancer cells . By inhibiting EGFR, the compound interferes with the Ras/Raf/MEK/ERK and PI3K/AKT pathways, both of which are critical for cell proliferation and survival .

Pharmacokinetics

The compound’s predicted properties include a melting point of 1275-129 °C, a boiling point of 3560±170 °C, and a density of 1407±006 g/cm3 . These properties may influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The molecular and cellular effects of 6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . By inhibiting EGFR, the compound can effectively suppress the growth of cancer cells and induce their death .

Propiedades

IUPAC Name |

6-bromo-N-(oxolan-2-ylmethyl)quinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O/c14-10-3-4-12-9(6-10)7-15-13(17-12)16-8-11-2-1-5-18-11/h3-4,6-7,11H,1-2,5,8H2,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQUPQSGCMGFFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=NC=C3C=C(C=CC3=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({1-[(5-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6445096.png)

![4-({1-[(4-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6445097.png)

![4-{2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6445112.png)

![2-(pyrrolidin-1-yl)-4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445115.png)

![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyridine](/img/structure/B6445125.png)

![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B6445132.png)

![6-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-9-methyl-9H-purine](/img/structure/B6445138.png)

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6445152.png)

![6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-2-carbonitrile](/img/structure/B6445156.png)

![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylpyrazine](/img/structure/B6445163.png)

![4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6445168.png)

![2-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)-5-(trifluoromethyl)pyridine](/img/structure/B6445172.png)

![2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445182.png)